3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the benzoyl group. For instance, the trifluoromethyl group is known to undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Synthesis and Chemical Reactions
3-Methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is involved in various synthetic and chemical reactions. For instance, it has been used in the synthesis of quinoxaline derivatives through reactions with alkyl, benzyl, and arenesulfonyl halides, benzoyl chloride, and P2S5. These reactions produce various quinoxalinone compounds with potential applications in different fields (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).
Biocatalytic Synthesis
Innovative biocatalytic synthesis methods have been developed using this compound. These methods are environmentally friendly and efficient for producing quinoxalinone derivatives, highlighting their potential for sustainable and green chemistry applications (Petronijević, Bugarčić, Bogdanović, Stefanovic, & Janković, 2017).
Antimicrobial Activity
Research has also explored the antimicrobial activity of quinoxaline derivatives, including this compound. These compounds have shown potential as new drugs for antimicrobial chemotherapy, indicating their significance in medical research and pharmaceutical applications (Vieira, Pinheiro, Fernandes, Noronha, & Prudêncio, 2014).
Photophysical Properties
The photophysical properties of quinoxalinone derivatives have been investigated, highlighting their potential use in the development of fluorescence-based probes and sensors. This research opens avenues for the application of these compounds in analytical chemistry and bioimaging (Renault, Renard, & Sabot, 2017).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-10-15(23)21-13-7-2-3-8-14(13)22(10)16(24)11-5-4-6-12(9-11)17(18,19)20/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYZFWHZPORDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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